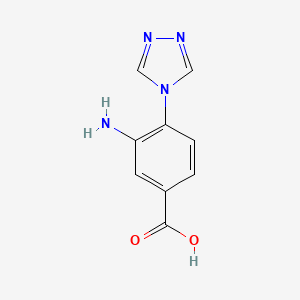

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

描述

属性

IUPAC Name |

3-amino-4-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSNMWZHDGIVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step A: Formation of Hydroxylamine Intermediate

- Starting Material: 2-(3-halogenomethyl-1,2,4-triazolyl)benzophenone derivatives.

- Reagents: Hydroxylamine (free base preferred, or acid addition salts neutralized with base).

- Solvents: Alcohols (methanol, ethanol, propanol), hydrocarbons or halogenated hydrocarbons (chloroform, dichloromethane, benzene, toluene), tertiary amines (pyridine), or dimethylformamide.

- Conditions: Reaction is conducted preferably at 60–80 °C for 0.5 to 10 hours.

- Additives: Alkali metal iodides (e.g., sodium iodide) can be used to convert halogen substituents to iodine, enhancing reactivity.

- Outcome: Formation of a hydroxylamine intermediate without isolation is possible, facilitating a continuous process.

Step B: Ring-Closure Reaction to Form Triazole

- Reaction: The hydroxylamine intermediate undergoes ring closure to form the triazole ring.

- Solvents: Same as Step A.

- Conditions: Temperature range 10–80 °C or reflux; reaction time 5 minutes to 10 hours.

- Catalysts: Acidic conditions accelerate ring closure; inorganic acids (HCl, HBr, H2SO4) or organic acids (acetic acid, p-toluenesulfonic acid) are employed.

- Isolation: The product can be isolated as a free base or converted to pharmaceutically acceptable acid addition salts by treatment with suitable acids such as tartaric or succinic acid.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| A | 2-(3-halogenomethyl-1,2,4-triazolyl)benzophenone + Hydroxylamine; solvent: MeOH, CHCl3, pyridine; 60–80 °C, 0.5–10 h | Hydroxylamine intermediate | Alkali metal iodide may be added to improve halogen reactivity |

| B | Hydroxylamine intermediate + Acid catalyst; solvent as above; 10–80 °C, 5 min–10 h | 3-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | Acid addition salts can be formed post-reaction |

Industrial Feasibility and Yield

- The two-step synthesis is noted for its high yield and industrial applicability, simplifying previous multi-step, low-yield methods.

- The process avoids isolation of intermediates, reducing purification steps and improving efficiency.

- Reaction conditions are flexible, allowing optimization for scale-up.

- The final compound shows utility as an intermediate for other CNS-active pharmaceuticals.

Additional Preparation Notes and Solubility Considerations

- For formulation and handling, 4-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives require careful solvent selection to maintain solution clarity.

- Stock solutions are typically prepared in DMSO and diluted with co-solvents like PEG300, Tween 80, or corn oil for in vivo applications.

- Ensuring clear solutions before solvent addition is critical; physical methods such as vortexing, ultrasound, or heating aid dissolution.

Example Stock Solution Preparation Table for Related Compound:

| Amount (mg) | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|

| 1 | 5.2863 | 1.0573 | 0.5286 |

| 5 | 26.4313 | 5.2863 | 2.6431 |

| 10 | 52.8625 | 10.5725 | 5.2863 |

Summary of Key Research Findings

- Novel compounds (III), halogenated benzophenone derivatives, serve as efficient precursors.

- Hydroxylamine reacts with these precursors under mild conditions to form intermediates that readily cyclize to triazole derivatives.

- Acid catalysis significantly improves ring closure rates and yields.

- The method is superior to previous approaches in terms of yield, simplicity, and industrial scalability.

- The final product and its salts have demonstrated pharmacological activities relevant to CNS disorders, supporting their medicinal chemistry importance.

This synthesis approach for this compound represents a refined, industrially viable method combining strategic intermediate formation and efficient ring closure, supported by detailed reaction conditions and solvent systems. The method's flexibility and high yield make it a benchmark for preparing triazole-substituted benzoic acid derivatives with pharmaceutical relevance.

化学反应分析

Types of Reactions

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include nitro derivatives, dihydrotriazole derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Pharmaceutical Development

Antifungal Agents

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is primarily utilized as an intermediate in the synthesis of antifungal drugs. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, making it a crucial component in enhancing the efficacy and specificity of antifungal agents .

Anticancer Research

Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. Compounds based on the 3-amino-1,2,4-triazole scaffold have shown promising activity against various cancer cell lines. For instance, certain derivatives exhibited significant antiproliferative effects and antiangiogenic properties, indicating their potential as dual-action anticancer agents .

Agricultural Chemicals

Plant Growth Regulators

In agricultural chemistry, this compound has been identified as a plant growth regulator that enhances crop yield and resilience against environmental stressors. Its application in agrochemicals helps in pest control while minimizing adverse ecological impacts .

Biochemical Research

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition mechanisms and receptor binding interactions. It aids researchers in understanding complex biological processes and pathways .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties against various strains of bacteria. This makes them candidates for developing new antimicrobial agents .

Material Science

Polymer Development

In material science, this compound is being investigated for its role in developing new materials with improved thermal stability and chemical resistance. The unique properties of triazole derivatives make them suitable for creating advanced polymers .

Analytical Chemistry

Standard Reference Material

The compound is also utilized as a standard in various analytical techniques such as chromatography and mass spectrometry. Its consistent chemical behavior ensures accurate measurements and quality control in laboratory settings .

Case Study 1: Anticancer Activity

A study evaluated several derivatives of 3-amino-1,2,4-triazole for their anticancer properties against MCF-7 and HCT-116 cell lines. Compounds demonstrated IC50 values ranging from 15.6 to 23.9 µM, showcasing enhanced potency compared to standard treatments like doxorubicin .

Case Study 2: Agricultural Application

Research on the application of this compound as a plant growth regulator indicated significant improvements in crop yield under stress conditions. This was attributed to its ability to enhance root development and nutrient uptake .

作用机制

The mechanism of action of 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Structural and Functional Analogues

The compound is part of a broader family of triazole-substituted benzoic acid derivatives. Below is a comparative analysis of its structural analogues:

Table 1: Key Structural and Functional Comparisons

Electronic and Coordination Properties

- Amino Group Influence: The 3-NH₂ group in the target compound enhances electron density on the benzoic acid ring, reducing acidity compared to unsubstituted 4-triazolylbenzoic acid derivatives. This electron-donating effect stabilizes metal-ligand bonds in coordination polymers, as seen in Zn(II)/Cd(II) complexes .

- Triazole Coordination: The 4H-triazole ring coordinates via N2 and N4 atoms, forming stable frameworks. In contrast, 1H-triazole isomers (e.g., methyl 3-amino-4-(1H-triazol-1-yl)benzoate) exhibit different tautomerism, leading to altered metal-binding selectivity .

- Bifunctionality: Unlike mono-functional analogues (e.g., ethyl 4-(4H-triazol-4-yl)benzoate), the combination of carboxylic acid and triazole moieties enables diverse coordination modes, facilitating the construction of 3D MOFs .

生物活性

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS No. 1343087-90-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and potential applications based on current research findings.

The compound is synthesized through various methods that involve the incorporation of the 1,2,4-triazole moiety into benzoic acid derivatives. The triazole ring is known for its pharmacological significance, contributing to the compound's biological activity. The purity of synthesized compounds typically exceeds 95%, ensuring reliable experimental results in biological evaluations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- Cytotoxicity : In vitro evaluations demonstrated that certain derivatives exhibited significant inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 15.6 to 23.9 µM, showing comparable efficacy to established chemotherapeutics like doxorubicin .

- Mechanism of Action : The most potent compounds induced apoptosis in MCF-7 cells. This was evidenced by morphological changes typical of apoptotic cells, including chromatin condensation and DNA fragmentation . Additionally, structure-activity relationship (SAR) studies indicated that modifications to the triazole or benzoic acid components could enhance selectivity and potency .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Antitubercular Activity : Research indicates that triazole-containing compounds can inhibit the growth of Mycobacterium tuberculosis, potentially offering a new avenue for tuberculosis treatment amidst rising drug resistance .

- Broader Antimicrobial Effects : Compounds with similar triazole structures have been evaluated for their activity against various bacterial strains, demonstrating significant antibacterial properties .

Study on Anticancer Activity

A study involving a series of triazole derivatives revealed that compounds with specific substitutions at the benzene ring exhibited enhanced anticancer activity. The study reported that compounds with a 3-bromophenylamino moiety showed improved efficacy against multiple cancer cell lines while maintaining lower toxicity towards normal cells .

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 | Normal Cell Toxicity |

|---|---|---|---|

| Doxorubicin | 19.7 | 22.6 | Moderate |

| Compound A | 15.6 | 20.0 | Low |

| Compound B | 23.9 | 21.0 | Very Low |

Hypoglycemic Activity

Another area of investigation includes the hypoglycemic effects of related triazole compounds. Studies have shown potential in lowering blood glucose levels in animal models, suggesting further exploration into their use for diabetes management .

常见问题

Q. What are the standard synthetic routes for 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, and what critical parameters influence yield and purity?

A common method involves refluxing triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Critical parameters include:

- Reaction time : Extended reflux periods (4–6 hours) ensure complete cyclization.

- Solvent choice : Absolute ethanol minimizes side reactions.

- Acid catalyst : Glacial acetic acid enhances electrophilic substitution.

For analogs, similar protocols use tert-butoxycarbonyl (Boc)-protected intermediates to prevent undesired side reactions during coupling steps .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, coordination polymers derived from triazole-benzoic acid ligands were characterized using single-crystal X-ray diffraction .

- ORTEP-III : Graphical tools (e.g., ORTEP-3) visualize thermal ellipsoids and refine crystal structures .

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups, though overlapping signals (e.g., aromatic protons) may require higher-field instruments (≥400 MHz) or 2D experiments (COSY, HSQC) .

Q. What preliminary assays are recommended to evaluate its biological activity?

While direct data for this compound is limited, triazole analogs exhibit antimicrobial and anti-inflammatory properties. Suggested assays:

- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria.

- Enzyme inhibition : Cyclooxygenase (COX) assays for anti-inflammatory potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess antitumor activity .

Advanced Research Questions

Q. How can this compound be integrated into coordination polymers (CPs) or metal-organic frameworks (MOFs)?

Triazole-benzoic acid ligands act as multidentate linkers due to their N-donor triazole and carboxylate groups. Key strategies:

- Solvothermal synthesis : React with metal salts (e.g., Co²⁺, Zn²⁺) and secondary linkers (e.g., 1,4-benzenedicarboxylic acid) to form porous frameworks .

- Post-synthetic modification : Functionalize the amino group (-NH₂) to tune pore size or reactivity. For example, FJI-H38, a MOF with adaptive pores (~4.2 Å), was synthesized using a related triazole-benzoic acid ligand .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR signal overlap)?

- Higher-dimensional NMR : 2D experiments (e.g., HSQC, HMBC) resolve overlapping aromatic/amide signals .

- Crystallographic validation : Single-crystal structures confirm connectivity and rule out tautomeric ambiguities .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What strategies optimize its application in selective gas separation or catalysis?

Q. What computational methods support structure-activity relationship (SAR) studies for drug design?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using software like AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with bioactivity .

Methodological Considerations

Q. How to resolve discrepancies in reported synthetic yields for triazole-benzoic acid derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。